molecular formula C21H14F3N5O2 B2437073 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 2034547-84-5

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No. B2437073
CAS RN: 2034547-84-5
M. Wt: 425.371
InChI Key: LHICRAMDSPUQKG-UHFFFAOYSA-N
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Description

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H14F3N5O2 and its molecular weight is 425.371. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Applications

  • Compounds structurally related to N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethyl)benzamide have been synthesized and evaluated for antimicrobial and antitubercular activities. For instance, certain benzamide derivatives demonstrated promising antitubercular activity against Mycobacterium tuberculosis, with significant potency indicated by low minimum inhibitory concentration (MIC) values, highlighting their potential as lead molecules for further drug development (Nayak et al., 2016).

Anticancer Evaluation

  • Another study focused on the design, synthesis, and evaluation of benzamide derivatives for their anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds exhibited moderate to excellent anticancer activities, suggesting the potential of such molecular frameworks in cancer therapy (Ravinaik et al., 2021).

Synthesis and Characterization

  • The synthesis and characterization of benzamide-based heterocycles, such as 5-aminopyrazoles and their fused heterocycles, have been reported. These compounds were tested for their anti-influenza A virus (subtype H5N1) activity, with several showing significant antiviral activities. This research indicates the broad applicability of such compounds in developing antiviral agents (Hebishy et al., 2020).

In Silico Drug-likeness and Microbial Investigation

  • An in silico approach has been utilized to predict the drug-likeness and conduct in vitro microbial investigations of synthesized compounds, revealing good to moderate activity against various bacterial strains. These findings support the potential of these compounds as antimicrobial agents and their suitability for further development based on drug-likeness properties (Pandya et al., 2019).

Material Science Applications

  • In the field of material science, novel iridium(III) complexes bearing oxadiazol-substituted amide ligands have been designed and synthesized, demonstrating good photoluminescence and electrochemical properties. These complexes were used in organic light-emitting diodes (OLEDs) showing excellent performances, indicating their potential in developing efficient phosphors for OLED applications (Zhang et al., 2016).

properties

IUPAC Name

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O2/c22-21(23,24)15-7-5-13(6-8-15)20(30)27-16-4-2-1-3-14(16)11-18-28-19(29-31-18)17-12-25-9-10-26-17/h1-10,12H,11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHICRAMDSPUQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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